molecular formula C21H26N4O4S B2568637 N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923200-98-0

N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2568637
CAS No.: 923200-98-0
M. Wt: 430.52
InChI Key: DDEZXCYTRFERKY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring:

  • A 4-acetylphenyl group linked to the acetamide backbone.
  • A 1H-imidazole ring substituted with a cyclopentylcarbamoyl methyl group at position 1 and a hydroxymethyl group at position 3.
  • A sulfanyl bridge connecting the imidazole and acetamide moieties.

Properties

IUPAC Name

2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-14(27)15-6-8-17(9-7-15)24-20(29)13-30-21-22-10-18(12-26)25(21)11-19(28)23-16-4-2-3-5-16/h6-10,16,26H,2-5,11-13H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEZXCYTRFERKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the sulfanyl group: The imidazole derivative is then reacted with a thiol compound in the presence of a suitable catalyst to introduce the sulfanyl group.

    Acetylation of the phenyl ring: The phenyl ring is acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

    Coupling with cyclopentylcarbamoyl methyl group: The final step involves coupling the acetylated phenyl derivative with the cyclopentylcarbamoyl methyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related acetamides possess antibacterial and antifungal activities, suggesting that N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide may also demonstrate similar effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The anticancer properties of compounds similar to this compound have been evaluated in vitro and in vivo. Studies have reported promising results against various cancer cell lines, indicating that these compounds can inhibit cell proliferation and induce apoptosis. For example, imidazole derivatives have shown efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Antiviral Applications

There is emerging evidence that certain imidazole-containing compounds can act as inhibitors of viral replication. Specifically, they may interfere with the replication mechanisms of viruses such as hepatitis C by inhibiting essential viral proteins. This potential application highlights the versatility of this compound in antiviral drug development .

Case Studies

Several studies have documented the biological activities of structurally related compounds:

  • Antimicrobial Evaluation :
    • A study synthesized a series of 2-substituted acetamides and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the hypothesis that this compound could also possess similar properties .
  • Anticancer Activity :
    • In vitro tests conducted on imidazole derivatives demonstrated substantial cytotoxicity against human cancer cell lines, with some compounds achieving over 70% growth inhibition at certain concentrations. This suggests that this compound may warrant further investigation for its potential as an anticancer agent .
  • Antiviral Research :
    • Compounds similar to this one have been investigated for their ability to inhibit hepatitis C virus replication in laboratory settings. The findings indicate a promising avenue for developing antiviral therapies based on the imidazole scaffold present in this compound .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogs from the evidence:

Compound Name Key Substituents Molecular Formula Reported Activity/Properties Evidence Source
N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide Cyclopentylcarbamoyl, hydroxymethyl, acetylphenyl C₂₂H₂₈N₄O₄S Not explicitly stated (structural focus) N/A
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29) Ethyl, methylsulfonyl, benzoimidazole core C₁₈H₁₉N₃O₃S Anticancer activity (in vitro studies)
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Chlorophenyl, methyl-phenyl imidazole C₁₈H₁₆ClN₃OS Structural data only
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Fluorophenyl, methylsulfinyl, pyridyl C₁₉H₁₈FN₃O₂S·2H₂O Stereochemical analysis (crystallography)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Aminophenylsulfanyl, methoxyphenyl C₁₅H₁₅N₂O₂S Antimicrobial potential
Cyazofamid Chloro, cyano, methylphenyl, sulfonamide C₁₃H₁₃ClN₄O₂S Fungicidal activity
N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide Chlorophenylmethyl, sulfonyl linkage C₁₉H₁₉ClN₄O₃S Pharmacokinetic studies (structural)

Key Observations:

Substituent-Driven Activity: Anticancer Activity: Compound 29 () replaces the hydroxymethyl and cyclopentylcarbamoyl groups with a methylsulfonyl and ethyl group on a benzoimidazole core, showing in vitro anticancer activity. This suggests that sulfonyl and lipophilic groups may enhance cytotoxicity . Antimicrobial Potential: The aminophenylsulfanyl and methoxyphenyl groups in ’s compound highlight the role of electron-donating substituents (e.g., methoxy) and hydrogen-bonding motifs (e.g., amino) in antimicrobial applications .

Stereochemical and Solubility Considerations: The methylsulfinyl group in ’s compound introduces chirality, which could influence receptor binding compared to the target compound’s achiral hydroxymethyl group . The hydroxymethyl group in the target compound may improve aqueous solubility relative to analogs with non-polar substituents (e.g., methylsulfonyl in Compound 29 or chlorophenyl in ) .

Structural Divergence: Sulfanyl vs. Imidazole vs. Benzoimidazole: Compound 29’s benzoimidazole core () provides extended aromaticity, possibly enhancing DNA intercalation in anticancer activity compared to the target compound’s simpler imidazole ring .

Research Implications

The target compound’s hybrid structure—combining polar (hydroxymethyl) and lipophilic (cyclopentylcarbamoyl) groups—suggests a balanced pharmacokinetic profile. Future studies should:

  • Compare its binding affinity with analogs like Compound 29 (anticancer) or ’s antimicrobial derivative.
  • Evaluate the metabolic stability of the sulfanyl bridge versus sulfonamide/sulfinyl groups in and .

Biological Activity

N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

Key Features:

  • Molecular Weight : 342.45 g/mol
  • Functional Groups : Includes an acetyl group, imidazole ring, and a sulfanyl group which are critical for its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

  • Antiviral Properties : The compound has been studied for its ability to inhibit the replication of viruses, particularly Hepatitis C virus (HCV). It acts as a non-nucleoside inhibitor targeting the NS5A protein crucial for viral replication .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through apoptosis induction .

Case Studies

  • Hepatitis C Virus Inhibition :
    • A study demonstrated that derivatives of this compound effectively inhibited HCV replication in vitro. The mechanism was linked to the disruption of NS5A function, which is essential for viral RNA replication .
  • Cancer Cell Lines :
    • In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induces cytotoxicity at micromolar concentrations. The apoptosis pathway was confirmed through caspase activation assays.

Research Findings

StudyFindings
Study 1 Demonstrated significant inhibition of HCV replication with IC50 values in low micromolar range.
Study 2 Showed cytotoxic effects on cancer cell lines with induction of apoptosis confirmed by flow cytometry.
Study 3 Investigated structure-activity relationships (SAR) revealing that modifications to the imidazole ring enhance antiviral potency.

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